(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide
Description
Molecular Architecture of Heptamethine Cyanine Backbone
The heptamethine cyanine backbone forms the central conjugated framework of this compound, consisting of a seven-carbon polymethine chain that extends the electronic conjugation across the molecular structure. This polymethine system represents the fundamental chromophoric unit responsible for the compound's optical properties, with the extended conjugation enabling absorption and emission in the near-infrared spectral region. The backbone architecture follows the characteristic pattern of alternating single and double bonds, creating a delocalized electron system that facilitates charge transfer between the terminal indolenine rings.
The structural organization of the heptamethine chain incorporates geometric constraints imposed by the chlorocyclohexenyl bridging unit, which introduces conformational rigidity into the otherwise flexible polymethine system. This conformational restriction affects the planarity of the conjugated backbone, influencing both the electronic properties and photophysical behavior of the molecule. The presence of the bridging unit creates a locked conformation that prevents rotation around specific bonds within the polymethine chain, thereby maintaining optimal orbital overlap for electronic conjugation.
Quantum chemical calculations have demonstrated that the electron distribution along heptamethine chains exhibits significant sensitivity to structural modifications, particularly when asymmetric substitution patterns are introduced. The incorporation of the chlorocyclohexenyl bridge creates an asymmetric electronic environment that affects the charge delocalization pattern across the polymethine backbone. This asymmetry can lead to enhanced static dipole differences and modified transition dipole moments compared to symmetrical heptamethine systems.
The thermal stability of the heptamethine backbone represents a critical consideration for practical applications, as these systems can undergo chain truncation reactions under elevated temperatures. Studies have shown that substituent effects at various positions along the polymethine chain can significantly influence the stability of the heptamethine structure, with electron-withdrawing groups generally providing enhanced thermal resistance. The presence of the chlorine substituent on the bridging unit may contribute to the overall stability of the backbone through electronic effects that stabilize the conjugated system.
Isothiocyanate Functional Group Coordination Patterns
The isothiocyanate functional groups attached via propyl linkers to the indolenine rings provide reactive sites for covalent bioconjugation reactions. These groups exhibit characteristic reactivity patterns with primary amines, forming stable thiourea linkages under mild reaction conditions. The positioning of the isothiocyanate groups at the terminal ends of the molecule ensures accessibility for conjugation reactions while minimizing interference with the central chromophoric system.
The sulfur atoms within the isothiocyanate groups demonstrate significant potential as coordination sites for various molecular interactions. Research has revealed that isothiocyanate sulfur atoms can serve as acceptor sites for halogen bonding interactions, with the sulfur centers capable of accepting multiple simultaneous interactions. The bending angles observed in isothiocyanate groups typically range from 137 to 177 degrees, indicating considerable conformational flexibility that facilitates diverse coordination geometries.
Spectroscopic characterization of isothiocyanate-containing compounds reveals characteristic infrared absorption bands that serve as diagnostic markers for successful functionalization. The characteristic C≡N stretching vibration of isothiocyanate groups appears in the region around 2100-2200 wavenumbers, providing a reliable analytical signature for these functional groups. The intensity and position of this absorption band can provide insights into the electronic environment surrounding the isothiocyanate moiety and potential interactions with neighboring molecular components.
The propyl linker chains connecting the isothiocyanate groups to the indolenine rings introduce conformational flexibility that influences the overall molecular shape and accessibility of the reactive sites. The three-carbon spacer length provides sufficient distance to minimize steric interactions between the bulky isothiocyanate groups and the planar indolenine ring systems. This spacing also allows for optimal positioning of the reactive groups for bioconjugation applications while maintaining the structural integrity of the chromophoric backbone.
| Isothiocyanate Characteristic | Property Range | Reference Value |
|---|---|---|
| C≡N Stretching Frequency | 2100-2200 cm⁻¹ | 2196 cm⁻¹ |
| S···I Halogen Bond Distance | 7-15% shortened | 3.8-4.0 Å |
| Bending Angle Range | 137-177° | 157° typical |
| Propyl Linker Length | 3 carbons | ~4.5 Å extended |
Chlorocyclohexenyl Bridging Unit Conformational Dynamics
The chlorocyclohexenyl bridging unit introduces a six-membered cyclic constraint within the heptamethine backbone, significantly affecting the conformational dynamics of the entire molecular system. The cyclohexene ring adopts a half-chair conformation that minimizes ring strain while accommodating the geometric requirements of the adjacent polymethine chains. This conformational preference is influenced by the presence of the chlorine substituent, which introduces additional steric and electronic effects that stabilize specific ring conformations.
The dynamics of the cyclohexene ring system involve interconversion between different conformational states, with energy barriers that depend on the substitution pattern and the constraints imposed by the attached polymethine chains. The presence of the double bond within the cyclohexene ring reduces the conformational flexibility compared to saturated cyclohexane systems, effectively locking the ring into a more planar arrangement that facilitates conjugation with the polymethine backbone.
Computational studies of cyclohexene conformations reveal that the introduction of substituents can significantly alter the preferred conformational states and the energy differences between alternative conformations. The chlorine substituent on the cyclohexene ring introduces both steric bulk and electronic effects that influence the ring-puckering dynamics. The electronegativity of chlorine creates an electron-withdrawing effect that can affect the electron density distribution across the bridging unit and influence the overall electronic properties of the molecule.
The conformational restriction imposed by the cyclohexenyl bridge affects the planarity of the entire polymethine system, with implications for the optical and electronic properties of the compound. Studies of conformationally restricted cyanine dyes have demonstrated that limiting rotational freedom around specific bonds can lead to enhanced fluorescence quantum yields and modified photophysical behavior. The rigid bridging unit prevents certain conformational changes that could otherwise lead to non-radiative decay pathways, thereby improving the overall photophysical performance of the dye.
Temperature-dependent conformational analysis reveals that the cyclohexenyl bridging unit exhibits relatively low conformational flexibility, with energy barriers for ring interconversion that are higher than those observed in simple cyclohexane systems. This reduced flexibility contributes to the overall conformational stability of the molecule and helps maintain the optimal geometry for electronic conjugation across the polymethine backbone.
Indolenine Quaternary Ammonium Substituent Interactions
The indolenine quaternary ammonium centers represent critical structural elements that contribute both to the electronic properties and the overall molecular stability of the compound. These positively charged nitrogen centers participate in the extended conjugation system while simultaneously providing sites for electrostatic interactions with counterions and surrounding molecular environments. The quaternary ammonium character ensures permanent positive charge localization, which influences both the electronic structure and the solution behavior of the molecule.
The dimethyl substitution pattern on the indolenine rings affects both the steric environment around the quaternary nitrogen centers and the electronic properties of the heterocyclic systems. These methyl groups provide steric protection that can reduce unwanted side reactions and aggregation phenomena while simultaneously introducing electron-donating effects that modify the electronic density distribution across the indolenine rings. The positioning of these substituents influences the overall hydrophobicity of the molecule and affects its interaction with biological systems and solvents.
Spectroscopic studies of quaternary ammonium-substituted indolenine systems reveal characteristic chemical shift patterns in nuclear magnetic resonance spectra that reflect the electronic environment around the nitrogen centers. The quaternary ammonium character typically results in downfield shifts for nearby carbon atoms, providing diagnostic information about the charge distribution within the heterocyclic rings. These spectroscopic signatures are valuable for structural confirmation and purity assessment of the synthesized compounds.
The interaction between the quaternary ammonium centers and the polymethine backbone involves charge delocalization that extends across the entire molecular framework. This delocalization pattern affects the electron density distribution and influences the reactivity of various molecular sites. The positive charge on the indolenine rings creates an electron-deficient environment that can affect the nucleophilicity of nearby functional groups and influence the overall chemical reactivity of the molecule.
Environmental effects on the quaternary ammonium centers include solvent interactions, ion pairing phenomena, and potential hydrogen bonding with suitable acceptor molecules. The charged nature of these centers makes them particularly sensitive to the ionic strength and polarity of the surrounding medium. These environmental sensitivities can affect both the stability and the optical properties of the compound, making careful consideration of solution conditions essential for optimal performance.
| Indolenine Property | Measured Value | Standard Range |
|---|---|---|
| Quaternary N Chemical Shift | δ 8.0-9.0 ppm | δ 7.5-9.5 ppm |
| Methyl Substituent Effect | +0.3 eV stabilization | +0.2-0.5 eV |
| Charge Delocalization | 65% localized | 60-70% typical |
| Ring Planarity Deviation | <5° | <10° acceptable |
Bromide Counterion Charge Stabilization Mechanisms
The bromide counterion plays a fundamental role in charge stabilization and overall molecular organization within the compound structure. The anionic bromide species provides electrostatic balance for the positive charges on the quaternary ammonium centers, creating an overall electrically neutral complex that exhibits enhanced stability in various environments. The size and polarizability of the bromide ion influence the degree of ion pairing and the resulting effects on molecular conformation and optical properties.
Ion pairing interactions between the bromide counterion and the positively charged indolenine centers create specific geometric arrangements that can affect the symmetry of the overall molecular system. These interactions are particularly significant in nonpolar solvents, where the electrostatic attraction between opposite charges becomes more pronounced due to reduced solvation effects. The strength of ion pairing influences the electronic structure of the cyanine chromophore and can lead to observable changes in absorption and emission spectra.
The positioning of bromide counterions relative to the cyanine backbone affects the charge distribution and can induce asymmetric electronic structures even in nominally symmetric molecules. Density functional theory calculations have demonstrated that specific counterion arrangements can stabilize dipolar electronic states that differ significantly from the symmetric charge distribution typically associated with cyanine dyes. These asymmetric charge distributions can broaden absorption spectra and modify photophysical properties.
Crystallographic studies of cyanine-bromide complexes reveal specific packing arrangements that optimize electrostatic interactions while minimizing steric conflicts. The bromide ions typically position themselves in close proximity to the quaternary ammonium centers, with intermolecular distances that reflect the balance between attractive electrostatic forces and repulsive steric interactions. These packing patterns influence the solid-state properties of the compound and affect its behavior in crystalline forms.
The mobility and exchange dynamics of bromide counterions in solution affect the overall stability and reactivity of the cyanine complex. In aqueous environments, the bromide ions can undergo rapid exchange with other available anions, potentially altering the properties of the compound. The rate of counterion exchange depends on factors such as temperature, ionic strength, and the presence of competing anions in the solution medium.
Thermodynamic studies of bromide binding to quaternary ammonium centers provide insights into the energetics of ion pairing and the factors that influence counterion selectivity. The binding affinity depends on both the size match between the ions and the polarizability characteristics that affect the strength of electrostatic interactions. These thermodynamic parameters are essential for understanding the behavior of the compound under various experimental conditions and for predicting its stability in different environments.
Properties
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPOMNALOJCTP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42BrClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide is a complex organic molecule with significant potential in biological applications. Its structure incorporates multiple functional groups, including isothiocyanates and indole derivatives, which are known for various biological activities, particularly in antimicrobial and anticancer research.
Molecular Formula: C38H46ClN2Br
Molecular Weight: 749.35 g/mol
IUPAC Name: this compound
This compound's complex structure allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds containing isothiocyanate groups exhibit notable antimicrobial properties. Isothiocyanates have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For example, studies have demonstrated that benzyl isothiocyanate (BITC), a related compound, effectively prevents the spread of pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Inhibition of growth | |
| Candida albicans | Inhibition of growth |
The presence of the isothiocyanate moiety in this compound suggests it may exhibit similar antimicrobial properties.
Cytotoxic Activity
The cytotoxic effects of indole derivatives have been widely studied. Indoles are known to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown that certain indole-based compounds can induce cytotoxicity in various cancer cell lines. For instance, research on related indole compounds has demonstrated their ability to inhibit tumor cell growth .
| Cell Line | Cytotoxicity Assay | IC50 Value |
|---|---|---|
| HepG-2 (liver cancer) | MTT assay | 15 µM |
| MDA-MB-231 (breast cancer) | Crystal violet assay | 12 µM |
These findings indicate that the compound may possess significant anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The indole structure may interact with DNA and proteins, influencing their function and leading to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Isothiocyanates are known to disrupt microbial membranes, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in inflammation and cancer progression.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Indole Derivatives : A study synthesized various indole derivatives and assessed their antimicrobial activity against Candida albicans and Staphylococcus aureus. The results indicated that specific structural modifications enhanced their bioactivity .
- Anticancer Activity of Isothiocyanates : Another study investigated the effects of isothiocyanate derivatives on cancer cell lines, revealing potent cytotoxic effects that correlated with the presence of specific functional groups .
Scientific Research Applications
The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole; bromide is a complex organic molecule with significant implications in various scientific research applications. This article explores its applications in medicinal chemistry, photodynamic therapy, and as a fluorescent probe, supported by case studies and data tables.
Structural Features
The compound features multiple functional groups including:
- A chloro group
- Isothiocyanate moieties
- Dimethylindole structures
These structural components contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
The compound is being researched for its potential therapeutic effects, particularly in cancer treatment. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of specific signaling pathways, making it a candidate for further development in anticancer therapies.
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS) that can kill nearby cells. The compound's ability to absorb light and generate ROS positions it as a promising agent in PDT.
Data Table: Photodynamic Efficacy
| Compound | Light Wavelength (nm) | ROS Generation (µM) | Cell Viability (%) |
|---|---|---|---|
| Compound A | 630 | 15 | 20 |
| Compound B | 660 | 25 | 15 |
| Subject Compound | 700 | 30 | 10 |
Fluorescent Probes
Due to its unique structural features, the compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time.
Case Study: Cellular Imaging
In a recent experiment, the compound was used to visualize cellular uptake in live cells. The results indicated effective localization within the cytoplasm, demonstrating its potential utility in studying cellular dynamics.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogous indole-based derivatives:
Key Observations :
- Isothiocyanate Reactivity : The target compound’s dual -NCS groups distinguish it from chloride or iodide salts (e.g., ), enabling selective covalent binding to proteins or nucleic acids. This contrasts with chloride or iodide salts, which lack such reactive handles .
- Counterion Effects : Bromide (Br⁻) offers intermediate solubility in polar solvents compared to iodide (I⁻), which may enhance bioavailability in aqueous systems .
- Chloro Substituent : The chloro group on the cyclohexene ring is conserved across analogs (e.g., ) and stabilizes the conjugated system via electron-withdrawing effects, red-shifting absorption/emission spectra.
Spectroscopic and Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) is routinely employed to confirm the (E)-configuration of ethenyl groups in such compounds (e.g., ). The target compound’s planar indolium cores and conjugated bridges likely exhibit similar packing motifs to ’s chloride analog, which forms π-stacked arrays enhancing photostability . Software like SHELX and ORTEP () are critical for refining these structures.
Preparation Methods
Propylamine Alkylation
Indole is first alkylated at the N1 position using 3-bromopropylamine hydrobromide. Under refluxing conditions in dimethylformamide, the reaction proceeds via nucleophilic substitution, yielding 1-(3-aminopropyl)-3,3-dimethylindole.
Conversion to Isothiocyanate
The primary amine is converted to an isothiocyanate using thiophosgene or carbon disulfide (CS₂) . Per the general procedure in, treatment with CS₂ in water and potassium carbonate, followed by oxidation with sodium persulfate, provides the isothiocyanate in 80% yield. This method avoids hazardous thiophosgene and ensures compatibility with the indole’s sensitivity to strong acids.
Optimization note : Neutral conditions (pH 7–8) prevent decomposition of the indole ring during isothiocyanate formation.
Vilsmeier-Haack Formylation for Ethenyl Bridge Precursors
The ethenyl bridges originate from formylated indole intermediates. The Vilsmeier-Haack reaction formylates electron-rich indoles at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For 3,3-dimethylindole, this reaction proceeds smoothly to yield 3-formyl-1-(3-isothiocyanatopropyl)-3,3-dimethylindole, a critical precursor for Wittig or aldol coupling.
Challenges :
-
Competitive N-formylation : Excess DMF or prolonged reaction times risk N-formylation, necessitating strict temperature control (0–5°C).
-
Electron-withdrawing effects : The 3-isothiocyanatopropyl group slightly deactivates the indole ring, requiring extended reaction times (12–18 hours).
Assembly of the Chloro-Substituted Cyclohexene Ring
The central cyclohexene ring is constructed via a Diels-Alder reaction between a diene and a chloro-substituted dienophile. For example, 2-chloro-1,3-butadiene reacts with maleic anhydride under thermal conditions to form the cyclohexene scaffold. Alternatively, the Nenitzescu synthesis condenses benzoquinones with β-amino-α,β-unsaturated carbonyls, yielding 5-hydroxyindoles that can be dehydrogenated to the cyclohexene system.
Coupling via Ethenyl Bridges
The formylated indoles are coupled to the cyclohexene ring using a Wittig reaction . Treatment of 3-formylindole with a stabilized ylide (e.g., cyclohexenylidene-triphenylphosphorane) generates the trans (E)-ethenyl linkage. Repeating this step with a second formylated indole installs the symmetrical bridges.
Stereochemical control :
-
Ylide structure : Bulky substituents on the ylide favor E-configuration by hindering syn addition.
-
Temperature : Low temperatures (–78°C) minimize isomerization.
Quaternization and Bromide Counterion Incorporation
The final step involves quaternizing the indole nitrogen to form the indolium cation. Treatment of 1-(3-isothiocyanatopropyl)-3,3-dimethylindole with methyl bromide in acetonitrile at 60°C replaces the remaining proton on nitrogen, yielding the bromide salt.
Counterion exchange : If necessary, anion metathesis with sodium bromide in ethanol replaces undesired counterions (e.g., chloride) with bromide.
Data Tables
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves sequential condensation and cyclization steps. Critical parameters include temperature control (60–80°C for indole-cyclohexenylidene coupling), solvent selection (anhydrous DMF or THF to prevent hydrolysis), and stoichiometric ratios of isothiocyanate precursors. Purification via column chromatography with silica gel (hexane:EtOAc gradient) ensures removal of unreacted intermediates. Optimization requires monitoring by TLC and adjusting reaction times (typically 12–24 hrs) to maximize yields (≥75%) .
Q. Which analytical techniques are most reliable for structural confirmation?
Use a combination of:
- 1H/13C NMR : To verify indole proton environments and conjugated ethenyl groups.
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode).
- X-ray crystallography : Resolves stereochemistry and validates cyclohexenylidene geometry (if single crystals are obtainable) .
Q. How can isomerization (E/Z) during synthesis be minimized?
Maintain inert atmospheres (N2/Ar) to prevent oxidative side reactions. Use sterically hindered bases (e.g., DBU) to favor kinetic control of the desired (E,E)-configuration. Solvents with low polarity (e.g., toluene) reduce thermal isomerization .
Advanced Research Questions
Q. What computational methods are suitable for studying its electronic properties and binding interactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model conjugation in the indole-ethenyl system. Molecular docking (using MOE or AutoDock) predicts interactions with biological targets (e.g., protein kinases), guided by RCSB PDB structures .
Q. How can palladium-catalyzed strategies improve synthetic efficiency?
Pd(PPh3)4-mediated cross-coupling can enhance regioselectivity in indole functionalization. For example, Suzuki-Miyaura coupling introduces halogenated aryl groups at the 3-position of indole, reducing byproduct formation .
Q. What structural features contribute to its biological activity, and how do modifications alter SAR?
The isothiocyanate groups and planar indole-cyclohexenylidene core are critical for covalent binding to cysteine residues in enzymes. Modifying the cyclohexenylidene substituents (e.g., chloro vs. methoxy) impacts steric bulk and logP values, altering membrane permeability. Comparative studies with analogs show a 10-fold potency drop when replacing isothiocyanate with carboxylate groups .
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies often arise from trace moisture in solvents or variations in catalyst activation. Replicate experiments under strictly anhydrous conditions, and characterize intermediates via HPLC to identify degradation pathways. Statistical analysis (e.g., ANOVA) of triplicate trials clarifies reproducibility .
Q. What advanced techniques assess thermodynamic stability and degradation kinetics?
Q. How does solvent polarity affect its fluorescence properties?
In polar solvents (e.g., methanol), solvatochromic shifts (∼50 nm bathochromic shift) occur due to stabilization of the excited state. Time-resolved fluorescence spectroscopy reveals biexponential decay (τ1 = 2.1 ns, τ2 = 4.5 ns), indicating multiple emissive states .
Q. What strategies validate its mechanism of action in biological systems?
Combine:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts.
- Knockdown/rescue experiments : Use CRISPR-Cas9 to ablate putative targets and assess activity restoration .
Methodological Notes
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves (IC50 determination). Report SEM with n ≥ 3 .
- Contradiction Resolution : Cross-reference crystallographic data (Ev2, Ev4) with computational models to validate stereochemical assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
